molecular formula C25H27N7O B6548478 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one CAS No. 946263-74-7

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one

Cat. No. B6548478
CAS RN: 946263-74-7
M. Wt: 441.5 g/mol
InChI Key: VQEFHUMJDNSIBG-UHFFFAOYSA-N
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Description

The compound “1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one” is a complex organic molecule with a molecular formula of C27H25N7O . It contains several functional groups, including a triazole ring and a pyrimidine ring, which are common in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step synthetic routes . For instance, 1,2,4-triazole-containing scaffolds, which are part of the compound’s structure, can be synthesized using 3-amino-1,2,4-triazole . This process involves several reactive centers, including amide, amine, carbonyl, azide, and alkyne .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The 1,2,4-triazole and pyrimidine rings are key structural elements that contribute to the compound’s properties .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can be moderately toxic by ingestion and can emit acrid smoke and irritating vapors when heated to decomposition .

Future Directions

The synthesis and study of compounds like this one are of significant interest due to their potential pharmaceutical applications . Future research could focus on developing new and efficient methodologies for synthesizing 1,2,4-triazole-containing scaffolds, which could be useful for discovering new drug candidates .

Mechanism of Action

Target of Action

The primary target of this compound is Lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in regulating lysine methylation, a process that is crucial for gene expression and chromatin organization .

Mode of Action

The compound interacts with LSD1, inhibiting its function . This interaction could potentially lead to changes in the methylation status of histones, thereby affecting gene expression .

Biochemical Pathways

The inhibition of LSD1 can affect various biochemical pathways. LSD1 is involved in the regulation of gene expression, so its inhibition can lead to changes in the expression of a wide range of genes . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Compounds with similar structures, such as 1,2,4-triazoles, are known to have good bioavailability and are well-absorbed in the body

Result of Action

The inhibition of LSD1 by this compound could potentially lead to changes in gene expression, affecting various cellular processes. This could result in the inhibition of cancer cell proliferation and migration . .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interaction with LSD1 Additionally, the presence of other molecules could potentially affect the compound’s efficacy

properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-19-10-12-21(13-11-19)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFHUMJDNSIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one

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